molecular formula C24H27NO3 B13100107 Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate

Cat. No.: B13100107
M. Wt: 377.5 g/mol
InChI Key: QMBGJJRIGKAIQZ-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is a complex organic compound featuring a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The tert-butyl and benzyloxy groups are introduced through Friedel-Crafts alkylation and etherification reactions, respectively.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base catalyst are employed.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the ester and benzyloxy groups may enhance its binding affinity and specificity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(benzyloxy)-4-methylquinoline-2-carboxylate: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    Ethyl 8-(tert-butyl)-4-methylquinoline-2-carboxylate:

    Ethyl 6-(benzyloxy)-8-(tert-butyl)quinoline-2-carboxylate: Lacks the methyl group, altering its chemical behavior and interactions.

Uniqueness

Ethyl 6-(benzyloxy)-8-(tert-butyl)-4-methylquinoline-2-carboxylate is unique due to the combination of its functional groups, which confer specific steric and electronic properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H27NO3

Molecular Weight

377.5 g/mol

IUPAC Name

ethyl 8-tert-butyl-4-methyl-6-phenylmethoxyquinoline-2-carboxylate

InChI

InChI=1S/C24H27NO3/c1-6-27-23(26)21-12-16(2)19-13-18(28-15-17-10-8-7-9-11-17)14-20(22(19)25-21)24(3,4)5/h7-14H,6,15H2,1-5H3

InChI Key

QMBGJJRIGKAIQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2C(C)(C)C)OCC3=CC=CC=C3)C(=C1)C

Origin of Product

United States

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